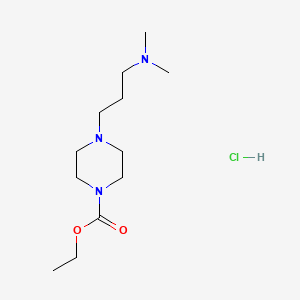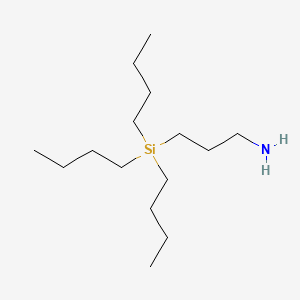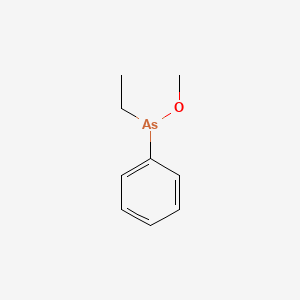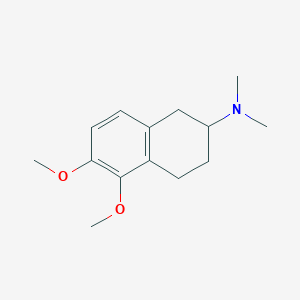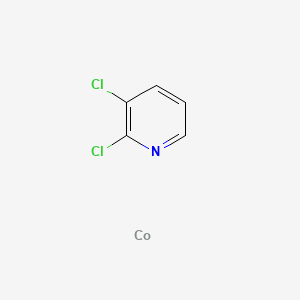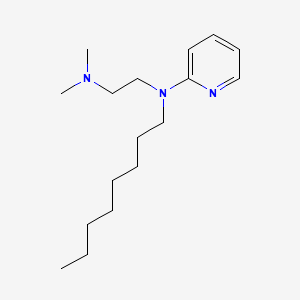![molecular formula C10H20N2O4 B14703587 [2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid CAS No. 25384-94-5](/img/structure/B14703587.png)
[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dimethylbutanol with methyl isocyanate under controlled conditions to form the carbamate ester. This is followed by hydrolysis to yield the desired carbamic acid. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with similar structural features but different functional groups.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A compound with a similar backbone but different substituents.
Uniqueness
What sets [2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
25384-94-5 |
|---|---|
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid |
InChI |
InChI=1S/C10H20N2O4/c1-7(2)10(3,5-12-8(13)14)6-16-9(15)11-4/h7,12H,5-6H2,1-4H3,(H,11,15)(H,13,14) |
Clé InChI |
WXLPPRFNUYCTON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(CNC(=O)O)COC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


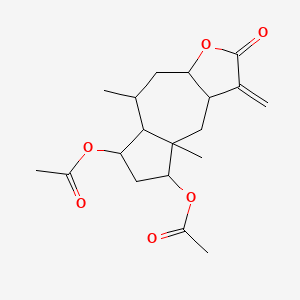
![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

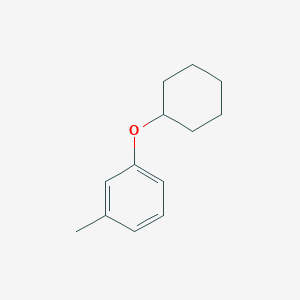
![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
